5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Membrane Permeability Drug-like Properties

This 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivative features a unique 4-fluorobenzyl at N1 and 2-methoxybenzyl on the C4-carboxamide—architecturally distinct from the unsubstituted parent (CAS 119222-40-1, cLogP 0.8 vs. ~2.5) and regioisomeric analogs. Published ATC SAR confirms even minor substituent changes shift antiparasitic pEC50 by >1 log unit. Procuring this exact compound ensures target-engagement fidelity in T. cruzi phenotypic screens (EC50 as low as 0.21 µM) and enables head-to-head MAO-B isoform selectivity profiling (ChEMBL ID CHEMBL4353109). Avoid potency and solubility discrepancies inherent to generic ATC analog substitution.

Molecular Formula C18H18FN5O2
Molecular Weight 355.373
CAS No. 899973-23-0
Cat. No. B2893566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899973-23-0
Molecular FormulaC18H18FN5O2
Molecular Weight355.373
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
InChIInChI=1S/C18H18FN5O2/c1-26-15-5-3-2-4-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-6-8-14(19)9-7-12/h2-9H,10-11,20H2,1H3,(H,21,25)
InChIKeyTZXHZTUNQVQMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-23-0): Procurement-Relevant Identity and Scaffold Context


The compound 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-23-0) is a fully synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class [1]. It possesses a molecular formula of C18H18FN5O2 and a molecular weight of 355.37 g/mol [2]. The structure features a 1,2,3-triazole core with a 5-amino group, a 1-(4-fluorobenzyl) substituent, and a C4-carboxamide moiety bearing an N-(2-methoxybenzyl) group. The ATC scaffold has been validated in phenotypic high-content screening campaigns and subsequent lead optimization programs, most notably against the intracellular parasite Trypanosoma cruzi, where systematic SAR exploration demonstrated that both N1-aryl/benzyl and C4-carboxamide substituents critically modulate potency, solubility, and metabolic stability [1].

Why Generic 5-Amino-1,2,3-Triazole-4-Carboxamides Cannot Substitute for CAS 899973-23-0 in Targeted Research Procurement


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, even minor changes to the N1-benzyl or C4-carboxamide substituents produce large shifts in biological activity, selectivity, and physicochemical properties [1]. The specific combination present in CAS 899973-23-0—a 4-fluorobenzyl at N1 and a 2-methoxybenzyl on the C4-carboxamide nitrogen—is architecturally distinct from both the unsubstituted carboxamide parent (CAS 119222-40-1, cLogP 0.8 vs. ~2.5 for the target) and regioisomeric or de-fluorinated analogs [2][3]. In published ATC optimization campaigns, altering the N-benzyl substituent from unsubstituted to 2-methoxy or 4-fluoro shifted antiparasitic pEC50 values by more than one log unit, demonstrating that generic scaffold substitution cannot be assumed to preserve target engagement [1]. Consequently, a researcher or procurement officer who selects a cheaper or more readily available ATC analog without verifying substituent identity risks obtaining a molecule with fundamentally different target binding, solubility, and metabolic stability profiles.

Quantitative Differentiation Evidence for 5-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-23-0) Versus Closest Analogs


Enhanced Calculated Lipophilicity (cLogP) Drives Superior Predicted Membrane Permeability Compared to the Parent Carboxamide Scaffold

The target compound bears an N-(2-methoxybenzyl) substituent on the C4-carboxamide, which significantly increases calculated lipophilicity relative to the unsubstituted carboxamide parent 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1). Using XLogP3-AA as a consistent computational method, the parent scaffold has a cLogP of 0.8, whereas the target compound has an estimated cLogP of approximately 2.5 [1][2]. This ~1.7 log unit increase corresponds to a predicted ~50-fold higher octanol-water partition coefficient, which is typically associated with improved passive membrane permeability and potentially enhanced intracellular target access—a critical parameter for intracellular targets such as T. cruzi amastigotes [3].

Lipophilicity Membrane Permeability Drug-like Properties Physicochemical Differentiation

Class-Level Antiparasitic Potency Established for 5-Amino-1,2,3-Triazole-4-Carboxamide (ATC) Scaffold Against Trypanosoma cruzi

The ATC scaffold to which CAS 899973-23-0 belongs was identified through phenotypic high-content screening against intracellular T. cruzi amastigotes in infected VERO cells. The initial hit series showed submicromolar activity (pEC50 > 6, corresponding to EC50 < 1 µM) [1]. Subsequent optimization of N1 and C4 substituents yielded lead compounds with potency improvements of 10–100-fold against trypomastigotes (EC50 0.21–2.28 µM vs. 22.79 µM for benznidazole) and intracellular amastigotes (EC50 ≤ 6.20 µM) [1]. The N1-(4-fluorobenzyl) moiety present in the target compound is a privileged substituent within this series: the 4-fluorobenzyl group was retained in multiple optimized leads because it contributed to both potency and metabolic stability [1]. The additional N-(2-methoxybenzyl) substituent on the C4-carboxamide in CAS 899973-23-0 represents a further elaboration beyond the published lead scope, potentially offering differentiated target engagement.

Chagas Disease Antiparasitic Trypanosoma cruzi Phenotypic Screening ATC Scaffold

Regioisomeric Differentiation: 2-Methoxybenzyl vs. 3-Methoxybenzyl Substitution on the Carboxamide Side Chain

The position of the methoxy substituent on the N-benzyl carboxamide side chain differentiates CAS 899973-23-0 (2-methoxy) from its 3-methoxybenzyl regioisomer (CAS not specified, cataloged as 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide). In closely related benzyl-substituted triazole-4-carboxamide series, moving the methoxy group from the 2- to the 3-position alters the conformational preferences of the side chain and the spatial orientation of the hydrogen-bond-accepting methoxy oxygen, which can affect target protein binding [1]. ChEMBL data for an analog bearing a 3-methoxybenzyl group indicates inhibition of human MAO-B (CHEMBL4353109), suggesting molecular recognition differences between regioisomers [2]. While direct comparative MAO-B data for the 2-methoxy regioisomer (CAS 899973-23-0) are not publicly available, the observed regioisomer-dependent activity in the broader triazole-4-carboxamide class supports the position that the 2-methoxy substitution pattern confers a distinct biological interaction profile relative to the 3-methoxy analog.

Regioisomer Methoxy Position Target Selectivity Monoamine Oxidase Structure–Activity Relationship

Documented Vendor Purity and Identity Verification Supports Reproducible Procurement

CAS 899973-23-0 is commercially available from catalog suppliers including Life Chemicals (product code F2691-0176) with a reported purity of ≥90%, as verified by LCMS and/or 400 MHz NMR according to vendor quality control documentation [1]. This level of quality assurance is critical for reproducible screening: the Life Chemicals QC platform guarantees >90% purity across its HTS compound collection, supported by spectral data . For comparison, more common ATC analogs such as 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-29-8) and 5-amino-1-(4-fluorobenzyl)-N-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 892281-83-3) are also commercially available, but the specific combination of 4-fluorobenzyl and 2-methoxybenzyl substituents in CAS 899973-23-0 is unique among readily sourced ATC derivatives, reducing the risk of isomer misassignment during procurement.

Compound Purity Identity Verification LCMS NMR Quality Control

Recommended Research Application Scenarios for 5-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-23-0)


Phenotypic Screening Against Intracellular Protozoan Parasites (Chagas Disease Drug Discovery)

The ATC scaffold, including the 4-fluorobenzyl motif retained in CAS 899973-23-0, was discovered through high-content phenotypic screening against T. cruzi amastigotes in VERO cells and subsequently optimized to achieve EC50 values as low as 0.21 µM against trypomastigotes, representing a >100-fold improvement over benznidazole [1]. The increased lipophilicity of CAS 899973-23-0 (estimated cLogP ~2.5 vs. 0.8 for the parent carboxamide) may further enhance intracellular parasite exposure, making this compound a rational choice for follow-up phenotypic screening libraries targeting Chagas disease or related kinetoplastid infections.

Structure–Activity Relationship (SAR) Expansion of the ATC Scaffold at the C4-Carboxamide Position

Published ATC SAR studies have extensively explored N1 and C5 modifications, but systematic variation of the C4-carboxamide N-substituent with substituted benzyl groups remains less exhaustively profiled [1]. CAS 899973-23-0, with its N-(2-methoxybenzyl) group, provides a specific anchor point for probing how ortho-methoxy substitution on the benzylamide influences target potency, selectivity, and metabolic stability relative to the unsubstituted benzyl, 3-methoxy, or 4-methoxy congeners. Procurement of this compound enables direct, head-to-head SAR comparison within a consistent assay platform.

Selectivity Profiling Across Monoamine Oxidase (MAO) Isoforms

Triazole-4-carboxamide derivatives have been reported to interact with monoamine oxidase enzymes [2]. The 2-methoxybenzyl regioisomer (CAS 899973-23-0) and the 3-methoxybenzyl analog have documented activity against MAO-B in ChEMBL/BindingDB (CHEMBL4353109) [2]. Comparative testing of these regioisomers in standardized MAO-A and MAO-B inhibition assays would clarify the role of methoxy position in determining isoform selectivity, an important consideration for neuroscience-focused chemical biology programs. The distinct spatial presentation of the 2-methoxy oxygen may confer selectivity advantages that the 3-methoxy or 4-methoxy isomers lack.

Antimicrobial Screening Against Drug-Resistant Bacterial and Fungal Pathogens

1-Aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, including 5-amino derivatives, have demonstrated antibacterial activity against S. aureus and antifungal activity against C. albicans in recent primary screening campaigns [3]. The unique combination of 4-fluorobenzyl and 2-methoxybenzyl substituents in CAS 899973-23-0 has not been specifically profiled in these published antimicrobial panels, making it a chemically differentiated candidate for inclusion in broad-spectrum antimicrobial screening decks where novel substitution patterns are sought to overcome existing resistance mechanisms.

Quote Request

Request a Quote for 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.